![molecular formula C21H24N6O B10992565 N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10992565.png)
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide
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Overview
Description
N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide, a mouthful of a name, belongs to the class of heterocyclic compounds. Let’s break it down:
Benzimidazole: A bicyclic aromatic compound containing a benzene ring fused with an imidazole ring.
Triazolopyridine: A fused ring system combining a triazole ring with a pyridine ring.
This compound’s intricate structure suggests potential biological activity, making it an intriguing subject for study.
Preparation Methods
Synthesis:
The synthesis of this compound involves aromatic nucleophilic substitution. Specifically, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine reacts with various amines and triazole-2-thiol to yield the desired product .
Industrial Production:
While industrial-scale production methods are not widely documented, laboratory synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity:
Aromatic Nucleophilic Substitution: The key reaction for compound synthesis.
Oxidation/Reduction: Investigate its behavior under different conditions.
Substitution Reactions: Explore its reactivity with various nucleophiles.
Common Reagents and Conditions:
Amines: Used in the nucleophilic substitution step.
Triazole-2-thiol: Another key reagent.
Other Reagents: Depending on the specific reaction pathway.
Major Products:
The main product is the target compound itself, but byproducts may arise during synthesis.
Scientific Research Applications
Chemistry:
DNA Intercalation: This compound potently intercalates DNA, potentially influencing gene expression.
Drug Design: Its unique structure may inspire novel drug candidates.
Biology and Medicine:
Antimicrobial Properties: Investigate its antibacterial and antifungal activities.
Antiviral Potential: Compound 8b shows promising antiviral activity.
Enzyme Inhibition: Explore its effects on specific enzymes.
Industry:
Pharmaceuticals: Potential drug development.
Materials Science: Investigate its properties for materials applications.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly affecting gene expression, enzyme function, or signaling pathways.
Comparison with Similar Compounds
While this compound’s uniqueness lies in its fused triazolopyridine structure, we can compare it to related compounds:
[1,2,4]Triazolo[4,3-a]quinoxaline: Investigate similarities and differences.
Triazole-containing Drugs: Compare pharmacological profiles.
Properties
Molecular Formula |
C21H24N6O |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C21H24N6O/c1-15(2)27-17-9-4-3-8-16(17)23-20(27)14-22-21(28)12-7-11-19-25-24-18-10-5-6-13-26(18)19/h3-6,8-10,13,15H,7,11-12,14H2,1-2H3,(H,22,28) |
InChI Key |
MDZVIDRFNZSMFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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